

# In-Depth Toxicological Profile of Mono-n-octyltin Trichloride

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## Compound of Interest

Compound Name: Octyltin trichloride

Cat. No.: B049613

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for mono-n-**octyltin trichloride** (MOTC). The information is compiled from various sources, including regulatory assessments and scientific literature, to support research, safety evaluation, and drug development activities.

## Acute Toxicity

Mono-n-**octyltin trichloride** exhibits low acute toxicity via the oral route. The available data from studies in rats and mice are summarized below.

Test Species	Route of Administration	LD50 Value	Reference
Rat	Oral	>2000 mg/kg body weight	<a href="#">[1]</a>
Mouse	Oral	1500 mg/kg body weight	<a href="#">[1]</a>

## Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)

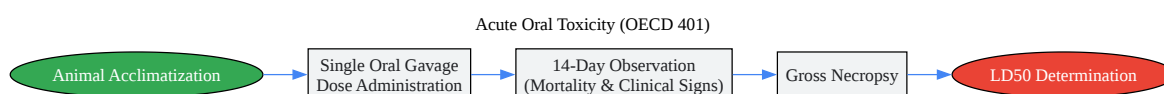
The acute oral toxicity of mono-n-**octyltin trichloride** was assessed in a study following a protocol similar to the OECD Guideline 401.

Objective: To determine the acute oral median lethal dose (LD50) of the test substance.

Test Animals: Young adult rats.

Procedure:

- Dosage: A single dose of mono-n-**octyltin trichloride** was administered to the animals by oral gavage.
- Observation Period: The animals were observed for mortality and clinical signs of toxicity for a period of 14 days.
- Parameters Monitored: Daily observations included changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight was recorded weekly.
- Necropsy: All animals were subjected to gross necropsy at the end of the observation period.



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*Experimental workflow for an acute oral toxicity study.*

## Irritation and Sensitization

Mono-n-**octyltin trichloride** is reported to be slightly irritating to the skin and severely irritating to the eyes in rabbits[1]. No quantitative data from standardized scoring systems (e.g., Draize test) are available in the reviewed literature. No data on the skin sensitization potential of mono-n-**octyltin trichloride** were found[1].

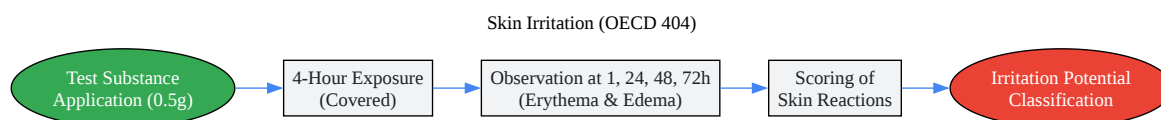
## Experimental Protocol: Skin Irritation (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation.

Test Animals: Albino rabbits.

Procedure:

- Application: A single dose of 0.5 g of the test substance is applied to a small area of shaved skin.
- Exposure: The application site is covered with a gauze patch for a 4-hour exposure period.
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The severity of skin reactions is scored according to a standardized system.



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*Experimental workflow for a skin irritation study.*

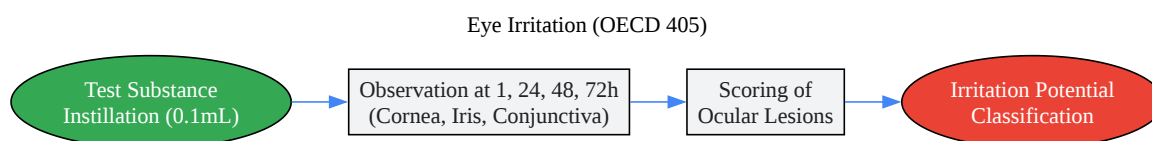
## Experimental Protocol: Eye Irritation (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or damage.

Test Animals: Albino rabbits.

## Procedure:

- **Instillation:** A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye.
- **Observation:** The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.
- **Scoring:** The severity of ocular lesions is scored according to a standardized system.



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*Experimental workflow for an eye irritation study.*

## Repeated Dose Toxicity

The primary target organs for repeated dose toxicity of organotin compounds are the immune system, particularly the thymus. A reproductive/developmental toxicity screening study in rats with mono-n-**octyltin trichloride** identified maternal toxicity at higher doses.

Study Type (Guideline)	Test Species	Route	NOAEL (Maternal Toxicity)	NOAEL (Reproductive Effects)	Reference
Reproductive/ Developmental (OECD 421)	Rat	Dietary	10 ppm (0.5- 0.7 mg/kg bw/day)	100 ppm (4.8-7.7 mg/kg bw/day)	[1]

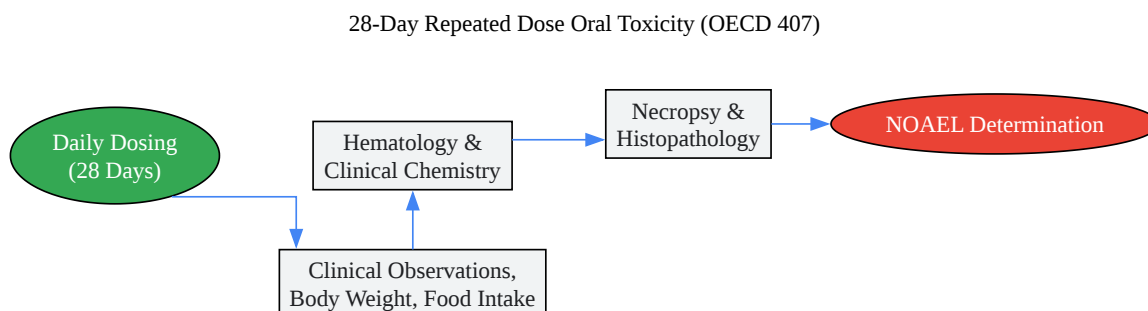
## Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (Based on OECD Guideline 407)

**Objective:** To determine the effects of repeated oral exposure to a substance for 28 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).

**Test Animals:** Rats.

**Procedure:**

- **Dosing:** The test substance is administered daily by oral gavage at three or more dose levels for 28 days. A control group receives the vehicle only.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
- **Pathology:** All animals are subjected to a full necropsy. Organ weights are recorded, and tissues are preserved for histopathological examination.



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*Experimental workflow for a 28-day repeated dose oral toxicity study.*

## Genotoxicity

Mono-n-**octyltin trichloride** is not considered to be genotoxic. It tested negative in standard in vitro Ames assays, both with and without metabolic activation, an in vitro HGPRT assay, and an in vivo mouse micronucleus test[1].

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames)	Salmonella typhimurium	With and Without	Negative	[1]
In vitro Mammalian Cell Gene Mutation Test (HGPRT)	Mammalian Cells	Not specified	Negative	[1]
In vivo Mammalian Erythrocyte Micronucleus Test	Mouse	N/A	Negative	[1]

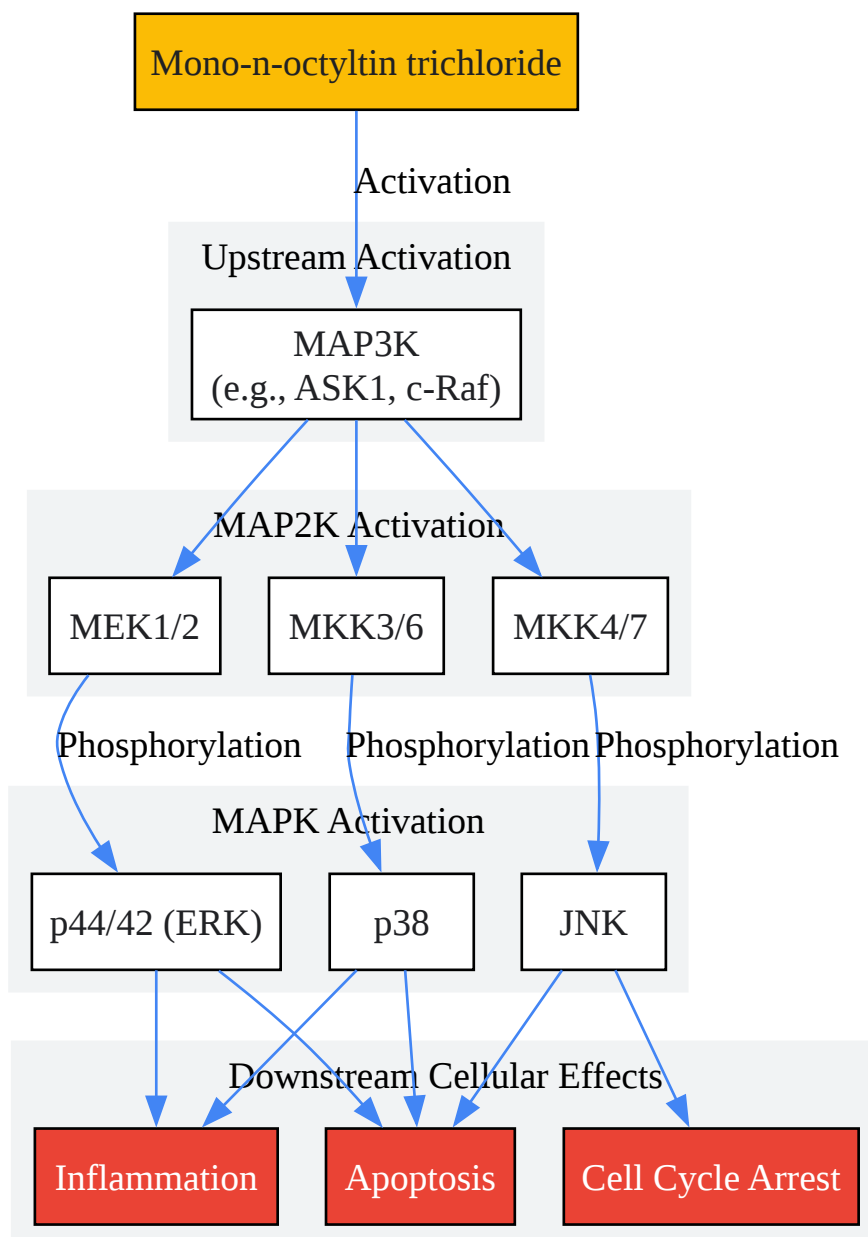
## Potential Signaling Pathway of Toxicity

While specific studies on the signaling pathways affected by mono-n-**octyltin trichloride** are lacking, research on structurally related organotin compounds, such as dibutyltin (DBT) and tributyltin (TBT), has demonstrated interference with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1][2][3]. Organotins have been shown to induce the phosphorylation and activation of key kinases in this pathway, including p38, p44/42 (ERK), and JNK. This activation can lead to downstream cellular effects, including apoptosis.

The diagram below illustrates a plausible signaling pathway for organotin-induced toxicity, based on data from related compounds. It is hypothesized that mono-n-**octyltin trichloride**

may exert its toxic effects through a similar mechanism.

### Proposed MAPK Signaling Pathway for Organotin Toxicity



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- 2. Effects of Butyltins (BTs) on Mitogen-Activated-Protein Kinase Kinase Kinase (MAP3K) and Ras Activity in Human Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tributyltin-induced effects on MAP kinases p38 and p44/42 in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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